An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)ethanethioamide
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methoxyphenyl)ethanethioamide, a molecule of interest in medicinal chemistry and organic synthesis. As a member of the thioamide class of compounds, it holds potential for diverse pharmacological applications, acting as a bioisostere for the corresponding amide and participating in various biological processes.[1][2] This document will delve into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a focus on providing a foundational understanding for researchers in drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of thioamides to present a predictive yet scientifically grounded profile.
Introduction: The Significance of the Thioamide Moiety
Thioamides are intriguing isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile.[1] In drug design, the thioamide group has been successfully employed to enhance the metabolic stability of peptide-based drugs, improve cell membrane permeability, and modulate biological activity.[1] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] 2-(4-Methoxyphenyl)ethanethioamide, with its methoxy-substituted phenyl ring, presents a scaffold with potential for modulation of pharmacokinetic and pharmacodynamic properties.
Synthesis and Spectroscopic Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. The precursor, 2-(4-methoxyphenyl)acetamide, is commercially available.[4][5] The thionation can be achieved using various reagents, with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) being the most common.
DOT Script for Synthesis Workflow
Caption: Proposed synthesis of 2-(4-Methoxyphenyl)ethanethioamide.
Postulated Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide can be predicted:
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons (ortho to -OCH₃): ~7.1-7.3 ppm (d, 2H)Aromatic protons (meta to -OCH₃): ~6.8-6.9 ppm (d, 2H)Methylene protons (-CH₂-): ~3.6-3.8 ppm (s, 2H)Methoxy protons (-OCH₃): ~3.8 ppm (s, 3H)Amide protons (-NH₂): Broad singlet, variable chemical shift |
| ¹³C NMR | Thioamide carbon (C=S): ~200-210 ppmAromatic carbons: ~114-160 ppmMethylene carbon (-CH₂-): ~40-50 ppmMethoxy carbon (-OCH₃): ~55 ppm |
| IR (Infrared) Spectroscopy | N-H stretching: ~3300-3100 cm⁻¹ (two bands for primary amide)C-H stretching (aromatic and aliphatic): ~3100-2800 cm⁻¹C=S stretching (thioamide I band): ~1650-1600 cm⁻¹N-H bending (thioamide II band): ~1420-1390 cm⁻¹C-N stretching (thioamide III band): ~1310-1290 cm⁻¹C-O stretching (ether): ~1250 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 181.07Key Fragmentation: Loss of NH₃, cleavage of the ethyl group, fragmentation of the methoxyphenyl moiety. |
Physicochemical Properties
The physicochemical properties of 2-(4-Methoxyphenyl)ethanethioamide are crucial for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Characteristic | Rationale/Significance |
| Molecular Formula | C₉H₁₁NOS[6] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 181.25 g/mol [6] | Influences diffusion and transport across biological membranes. |
| CAS Number | 60759-02-6[6][7] | Unique identifier for the chemical substance. |
| Melting Point | Solid at room temperature | Based on the properties of similar aromatic thioamides. |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents (e.g., DMSO, DMF, alcohols). | The presence of the aromatic ring and the thioamide group contributes to its lipophilicity. |
| Lipophilicity (LogP) | Predicted to be higher than its amide analog. | The sulfur atom increases lipophilicity compared to oxygen, potentially improving membrane permeability.[1] |
| Hydrogen Bonding | The thioamide group is a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to an amide.[1] | This property can significantly impact protein-ligand interactions. |
Reactivity and Stability
Thioamides exhibit a distinct reactivity profile compared to their amide counterparts.
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Hydrolysis: Thioamides are generally more resistant to hydrolysis than amides. This increased stability can be advantageous in a biological context, leading to a longer half-life.
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Alkylation: The sulfur atom of the thioamide is a soft nucleophile and can be readily alkylated by electrophiles. This reactivity can be utilized for further chemical modifications.
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Oxidation: The sulfur atom can be oxidized to the corresponding sulfine or sulfene, which can alter the biological activity of the molecule.[1]
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Cyclization Reactions: Thioamides are versatile building blocks in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles.
Potential Applications in Drug Discovery and Development
While specific studies on 2-(4-Methoxyphenyl)ethanethioamide are not prevalent, its structural features suggest several potential applications in medicinal chemistry.
Bioisosteric Replacement of Amides
The primary application of thioamides in drug design is as a bioisostere for the amide bond.[1] Replacing an amide with a thioamide in a bioactive molecule can lead to:
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Enhanced Metabolic Stability: Increased resistance to enzymatic hydrolysis can prolong the duration of action.[1]
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Improved Pharmacokinetic Properties: The increased lipophilicity can enhance absorption and distribution.[1]
-
Modulation of Target Binding: The altered electronic and steric properties can lead to changes in binding affinity and selectivity.
DOT Script for Bioisosterism Concept
Caption: Bioisosteric replacement of an amide with a thioamide.
Precursor for Heterocyclic Synthesis
The reactivity of the thioamide group makes 2-(4-Methoxyphenyl)ethanethioamide a valuable starting material for the synthesis of more complex heterocyclic scaffolds, which are prevalent in many approved drugs.
Potential as a Hydrogen Sulfide (H₂S) Donor
Some thioamides have been shown to act as slow-release donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles.[1] This property could be explored for the development of novel therapeutic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)ethanethioamide is not available in the provided search results, general precautions for handling thioamides and aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
2-(4-Methoxyphenyl)ethanethioamide is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its properties, largely inferred from the broader class of thioamides and related analogs, suggest that it could serve as a valuable building block for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.
References
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732.
- Request PDF. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277.
- ResearchGate. (2024).
- PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)ethanethioamide. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-(4-Methoxyphenyl)thioacetamide suppliers and producers. Retrieved from [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][8]-thiazepin-3(2H)-one. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]-2-(methylthio)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-methoxyphenoxy)ethanethioamide (C9H11NO2S). Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
